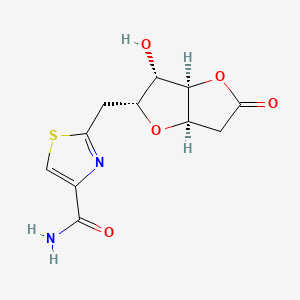
Antiproliferative against-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiproliferative against-4 is a compound known for its significant antiproliferative activity against various cancer cell lines. This compound has garnered attention in the field of medicinal chemistry due to its potential as an anticancer agent. It exhibits the ability to inhibit the growth and proliferation of cancer cells, making it a promising candidate for further research and development in cancer therapy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antiproliferative against-4 typically involves multiple steps, including the formation of key intermediates and the final product. One common synthetic route involves the reaction of 4-azido-quinolin-2(1H)-ones with active methylene compounds such as pentane-2,4-dione and 1,3-diphenylpropane-1,3-dione in the presence of potassium carbonate. This reaction yields 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions: Antiproliferative against-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with potential biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s antiproliferative properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline and triazole derivatives, which are evaluated for their antiproliferative activities .
科学的研究の応用
Antiproliferative against-4 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of novel anticancer agents.
Biology: It is studied for its effects on cancer cell lines, including its ability to induce apoptosis and inhibit cell proliferation.
Medicine: this compound is explored as a potential therapeutic agent for the treatment of various cancers.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in drug discovery research
作用機序
The mechanism of action of Antiproliferative against-4 involves its binding to specific molecular targets within cancer cells. The compound interacts with nuclear DNA, leading to the formation of DNA lesions that inhibit transcription and induce apoptosis. This process involves the activation of caspase-3, 8, and Bax, as well as the down-regulation of the anti-apoptotic protein Bcl2 .
類似化合物との比較
Quinazoline Derivatives: These compounds, such as gefitinib and afatinib, also exhibit antiproliferative activities against cancer cells.
Diphenyltin Hydroxybenzoates: These compounds have shown antiproliferative activity against various cancer cell lines.
Uniqueness: Antiproliferative against-4 is unique due to its specific interaction with DNA and its ability to induce apoptosis through multiple pathways. Its structure allows for modifications that can enhance its antiproliferative properties, making it a versatile compound for anticancer research.
特性
分子式 |
C11H12N2O5S |
|---|---|
分子量 |
284.29 g/mol |
IUPAC名 |
2-[[(2R,3S,3aR,6aR)-3-hydroxy-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-yl]methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H12N2O5S/c12-11(16)4-3-19-7(13-4)1-5-9(15)10-6(17-5)2-8(14)18-10/h3,5-6,9-10,15H,1-2H2,(H2,12,16)/t5-,6-,9+,10+/m1/s1 |
InChIキー |
IZUSSYJSLYOTND-ZHYWTAKUSA-N |
異性体SMILES |
C1[C@@H]2[C@@H]([C@H]([C@H](O2)CC3=NC(=CS3)C(=O)N)O)OC1=O |
正規SMILES |
C1C2C(C(C(O2)CC3=NC(=CS3)C(=O)N)O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















